molecular formula C24H27N5O3 B11194450 1-(2,5-Dimethoxyphenyl)-3-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea

1-(2,5-Dimethoxyphenyl)-3-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea

Cat. No.: B11194450
M. Wt: 433.5 g/mol
InChI Key: YZVAYKWOIHNHKV-UHFFFAOYSA-N
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Description

3-(2,5-DIMETHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dimethoxyphenyl group, a piperidinylpyridazinyl group, and a phenylurea moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIMETHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring to introduce methoxy groups at the 2 and 5 positions.

    Synthesis of the Piperidinylpyridazinyl Intermediate:

    Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate with the piperidinylpyridazinyl intermediate through a urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIMETHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

3-(2,5-DIMETHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,5-DIMETHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(2,5-DIMETHOXYPHENYL)-1-{3-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}UREA: can be compared with similar compounds such as:

This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C24H27N5O3/c1-31-19-9-11-22(32-2)21(16-19)26-24(30)25-18-8-6-7-17(15-18)20-10-12-23(28-27-20)29-13-4-3-5-14-29/h6-12,15-16H,3-5,13-14H2,1-2H3,(H2,25,26,30)

InChI Key

YZVAYKWOIHNHKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4

Origin of Product

United States

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